molecular formula C9H8ClFO4 B6296450 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid CAS No. 2179038-47-0

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No. B6296450
CAS RN: 2179038-47-0
M. Wt: 234.61 g/mol
InChI Key: XEKOJOBAVYFZRG-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a derivative of benzoic acid . It has a molecular weight of 234.61 . It is a solid substance stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid can be represented by the Inchi Code: 1S/C9H8ClFO4/c1-14-4-15-6-3-2-5 (10)7 (8 (6)11)9 (12)13/h2-3H,4H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a solid substance with a molecular weight of 234.61 . It is stored at temperatures between 2-8°C .

Safety and Hazards

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOJOBAVYFZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

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